Nipecotamide
Overview
Description
Synthesis Analysis
The synthesis of nipecotamide and its stereoisomers has been detailed in the literature, highlighting the methodologies employed to achieve these compounds. For instance, Zheng, Day, and Gollamudi (1995) synthesized the stereoisomers of alpha,alpha'-bis[3-(N,N-diethylcarbamoyl)-piperidino]-p-xylene, showcasing the steps involved from racemic ethyl nipecotate to the final nipecotamides through resolution, hydrolysis, and condensation processes (Zheng, Day, & Gollamudi, 1995).
Molecular Structure Analysis
The molecular structure and conformers of nipecotamide have been characterized using various spectroscopic techniques, including FT-IR and FT-Raman spectroscopy, alongside DFT calculations. Yurdakul and Yaşayan (2013) provided a detailed analysis of the vibrational spectra and optimized structure of nipecotamide, identifying the most stable tautomer and its intramolecular hydrogen bonding (Yurdakul & Yaşayan, 2013).
Chemical Reactions and Properties
Research on nipecotamide has also delved into its chemical reactivity, particularly focusing on its interactions with other compounds. Smith and Wermuth (2010, 2011) have explored the hydrogen bonding in proton-transfer compounds of isonipecotamide with various nitro-substituted benzoic acids, highlighting the formation of different dimensional structures through these interactions (Smith & Wermuth, 2010), (Smith & Wermuth, 2011).
Physical Properties Analysis
The physical properties of nipecotamide, such as its vibrational frequencies and conformer energies, have been extensively analyzed. The detailed assignment of all vibrational frequencies with the help of total energy distribution (TED) and the comparison of calculated vibrational wavenumbers with experimental data provide insight into the physical characteristics of nipecotamide (Yurdakul & Yaşayan, 2013).
Chemical Properties Analysis
The chemical properties of nipecotamide, including its reactivity and interaction with other molecules, have been studied through the synthesis of its proton-transfer compounds. The structures of these compounds, determined through crystallography, shed light on the chemical behavior of nipecotamide and its potential for forming hydrogen-bonded structures with various acids (Smith & Wermuth, 2010), (Smith & Wermuth, 2011).
Scientific Research Applications
Inhibition of Platelet Aggregation
Nipecotamides, specifically piperidine-3-carboxamides, have been identified as potent inhibitors of platelet aggregation. This inhibition is effective against various agonists both in vitro and in vivo. The structural analysis of nipecotamides showed that bis-nipecotoyl alkanes are more active compared to mono congeners, and lipophilicity plays a crucial role in their antiplatelet activity. These findings suggest potential applications in preventing thrombotic diseases (Herron et al., 1995).
Design and Synthesis as Aggregation Inhibitors
Research has been conducted on the design and synthesis of nipecotamides as human platelet aggregation inhibitors. Studies involving 3-carbamoylpiperidines (nipecotamides) demonstrated increased activity with the introduction of a nitric ester moiety, which could release nitric oxide (NO) in situ. These findings provide insights into the structure-activity relationships of nipecotamides and their potential therapeutic applications (Guo et al., 2000).
Antiplatelet Activity in Thrombosis Models
Nipecotamides were evaluated for their ability to protect platelets from induced aggregation using in vivo mouse thrombosis models. The study revealed the importance of enantioselectivity and the presence of an amide function in determining the activity of these compounds. This research points to the potential use of nipecotamides in preventing thrombotic conditions (Lawrence et al., 1994).
Enantioselective Actions
The enantioselective antiplatelet actions of nipecotamides have been studied, demonstrating that different enantiomers exhibit varying levels of potency in inhibiting platelet aggregation. This highlights the potential for tailored therapeutic approaches based on the specific enantiomeric forms of nipecotamides (Gollamudi et al., 1993).
Interaction with GABA Receptors
Nipecotamide has been shown to interact with GABA receptors, indicating its potential application in neurological and psychiatric disorders. Studies have demonstrated its effectiveness in inhibiting aggressive behavior in animal models when combined with other GABA-inhibiting drugs (Wermuth et al., 1980).
Role in TGR5 Receptor Activation
Nipecotamide was identified as a starting point in the discovery of potent, orally bioavailable TGR5 (GPBAR1) agonists. This suggests its role in pathways associated with diabetes, metabolic syndrome, and autoimmune diseases (Phillips et al., 2014).
Inhibition of Platelet Calcium Rise
Nipecotamides' impact on collagen-induced aggregation and intraplatelet ionized calcium ([Ca2+]i) rise has been evaluated. This suggests their potential application in conditions where platelet aggregation and calcium signaling play a crucial role (Gollamudi et al., 1994).
Structural and Vibrational Analysis
The structural and vibrational aspects of nipecotamide have been characterized through FT-IR and FT-Raman spectroscopy, providing valuable insights for its application in various fields, including pharmaceuticals and materials science (Yurdakul & Yaşayan, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
piperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOCPVIXARZNQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313721 | |
Record name | 3-Piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>19.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID3712156 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Nipecotamide | |
CAS RN |
4138-26-5 | |
Record name | 3-Piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4138-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nipecotic acid amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nipecotamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601313721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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